molecular formula C20H12Br2Cl2N2O2 B324751 N1,N4-BIS(4-BROMO-3-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(4-BROMO-3-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B324751
M. Wt: 543 g/mol
InChI Key: VSSBQABOGKSOGE-UHFFFAOYSA-N
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Description

N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide is a chemical compound with the molecular formula C20H12Br2Cl2N2O2 and a molecular weight of 543.04 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are connected through a terephthalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 4-bromo-3-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to facilitate the efficient production of the compound. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states or reduced forms of the compound .

Scientific Research Applications

N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-bromo-3-fluorophenyl)terephthalamide
  • N,N’-bis(4-chloro-3-fluorophenyl)terephthalamide
  • N,N’-bis(4-bromo-3-methylphenyl)terephthalamide

Uniqueness

N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which impart distinct chemical and physical properties. These halogen atoms influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H12Br2Cl2N2O2

Molecular Weight

543 g/mol

IUPAC Name

1-N,4-N-bis(4-bromo-3-chlorophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H12Br2Cl2N2O2/c21-15-7-5-13(9-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28)

InChI Key

VSSBQABOGKSOGE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)NC3=CC(=C(C=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)NC3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

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